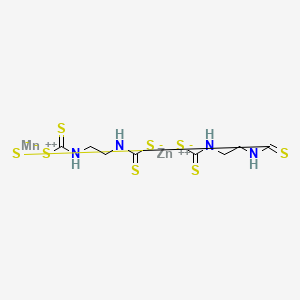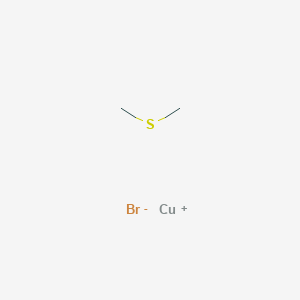
Copper(1+);methylsulfanylmethane;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);methylsulfanylmethane;bromide, also known as copper(I) bromide-dimethyl sulfide complex, is a chemical compound with the molecular formula C2H6BrCuS and a molecular weight of 205.58 g/mol . This compound is known for its unique structure, where copper is coordinated with bromide and dimethyl sulfide. It is typically found in a crystalline powder form and is sensitive to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(1+);methylsulfanylmethane;bromide can be synthesized through the reaction of copper(I) bromide with dimethyl sulfide. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) ion. The reaction conditions often involve room temperature and solvent-free conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure consistent quality and high yield. The compound is usually packaged in glass bottles to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
Copper(1+);methylsulfanylmethane;bromide undergoes various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The bromide ion can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, which are used in the addition reactions to fullerenes. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reactions with Grignard reagents, the major products are often organocopper compounds .
Scientific Research Applications
Copper(1+);methylsulfanylmethane;bromide has several applications in scientific research, including:
Mechanism of Action
The mechanism by which copper(1+);methylsulfanylmethane;bromide exerts its effects involves the coordination of the copper(I) ion with various ligands. This coordination can influence the reactivity and stability of the compound. In antimicrobial applications, the generation of reactive oxygen species (ROS) and the disruption of microbial cell membranes are key mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Copper(I) chloride-dimethyl sulfide complex
- Copper(I) iodide-dimethyl sulfide complex
- Copper(I) thiocyanate-dimethyl sulfide complex
Uniqueness
Copper(1+);methylsulfanylmethane;bromide is unique due to its specific coordination environment and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and catalytic efficiency in certain reactions .
Properties
Molecular Formula |
C2H6BrCuS |
|---|---|
Molecular Weight |
205.59 g/mol |
IUPAC Name |
copper(1+);methylsulfanylmethane;bromide |
InChI |
InChI=1S/C2H6S.BrH.Cu/c1-3-2;;/h1-2H3;1H;/q;;+1/p-1 |
InChI Key |
PMHQVHHXPFUNSP-UHFFFAOYSA-M |
Canonical SMILES |
CSC.[Cu+].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


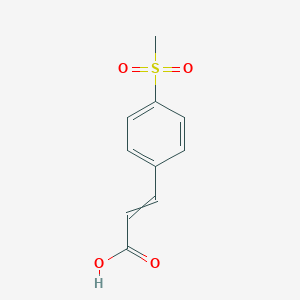
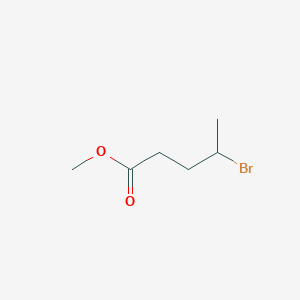
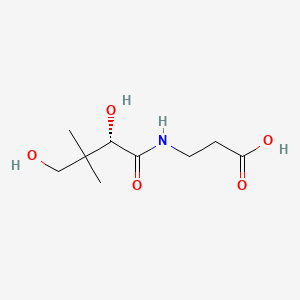
![4-Chloro-2-ethylthieno[3,2-d]pyrimidine](/img/structure/B8798020.png)
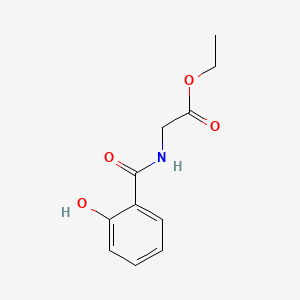
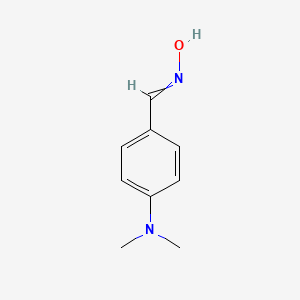
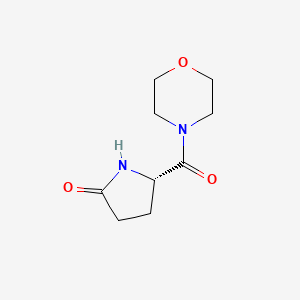
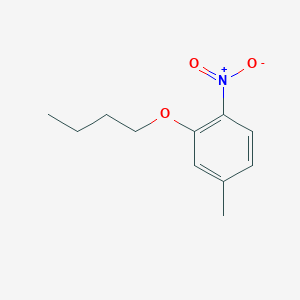
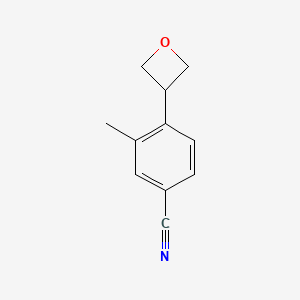
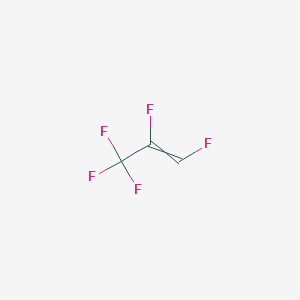
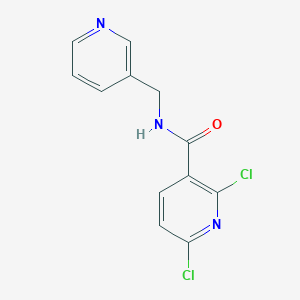

![2H-[1,2'-Bipyridin]-2-one](/img/structure/B8798077.png)
